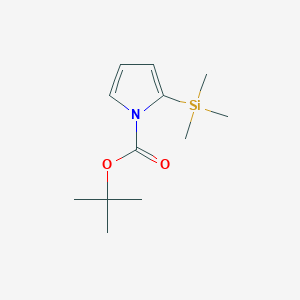
6-fluoro-3,4-dihydro-1(2H)-Quinolinecarboxaldehyde
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
6-Fluoro-3,4-dihidro-1(2H)-quinolinacarboxaldehído es un derivado de quinolina fluorado Los derivados de quinolina son conocidos por sus diversas actividades biológicas y se utilizan ampliamente en química medicinal
Métodos De Preparación
La síntesis de 6-fluoro-3,4-dihidro-1(2H)-quinolinacarboxaldehído se puede lograr a través de varias rutas sintéticas. Un método común implica la ciclación de precursores apropiados bajo condiciones de reacción específicas. Por ejemplo, las reacciones de Skraup y Friedländer son métodos conocidos para sintetizar derivados de quinolina . Los métodos de producción industrial pueden implicar la optimización de estas reacciones para lograr mayores rendimientos y pureza.
Análisis De Reacciones Químicas
6-Fluoro-3,4-dihidro-1(2H)-quinolinacarboxaldehído experimenta varias reacciones químicas, que incluyen:
Oxidación: Esta reacción puede convertir el grupo aldehído en un ácido carboxílico.
Reducción: El grupo aldehído se puede reducir a un alcohol.
Sustitución: El átomo de flúor se puede sustituir por otros grupos funcionales bajo condiciones específicas.
Los reactivos comunes utilizados en estas reacciones incluyen agentes oxidantes como el permanganato de potasio para la oxidación, agentes reductores como el borohidruro de sodio para la reducción y nucleófilos para reacciones de sustitución. Los principales productos formados dependen de las condiciones de reacción específicas y los reactivos utilizados.
Aplicaciones Científicas De Investigación
6-Fluoro-3,4-dihidro-1(2H)-quinolinacarboxaldehído tiene varias aplicaciones en la investigación científica:
Química: Se utiliza como bloque de construcción para sintetizar moléculas más complejas.
Biología: Sus derivados se estudian por sus posibles actividades biológicas, incluidas las propiedades antimicrobianas y anticancerígenas.
Medicina: Sirve como precursor para el desarrollo de nuevos productos farmacéuticos.
Industria: Se utiliza en la síntesis de colorantes, pigmentos y otros productos químicos industriales
Mecanismo De Acción
El mecanismo de acción de 6-fluoro-3,4-dihidro-1(2H)-quinolinacarboxaldehído implica su interacción con objetivos moleculares específicos. El átomo de flúor puede mejorar la afinidad de unión del compuesto a su objetivo, aumentando así su actividad biológica. Las vías involucradas pueden incluir la inhibición de enzimas o la interacción con receptores celulares, lo que lleva a los efectos terapéuticos deseados.
Comparación Con Compuestos Similares
6-Fluoro-3,4-dihidro-1(2H)-quinolinacarboxaldehído se puede comparar con otros compuestos similares como:
6-Fluoro-3,4-dihidro-1(2H)-isoquinolinona: Otro derivado de quinolina fluorado con propiedades químicas similares.
6-Fluoro-3,4-dihidroisoquinolin-1(2H)-ona: Conocido por su uso en varias síntesis químicas.
La singularidad de 6-fluoro-3,4-dihidro-1(2H)-quinolinacarboxaldehído radica en su estructura específica, que confiere propiedades químicas y biológicas distintas, lo que lo convierte en un compuesto valioso para la investigación y las aplicaciones industriales.
Propiedades
IUPAC Name |
6-fluoro-3,4-dihydro-2H-quinoline-1-carbaldehyde |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H10FNO/c11-9-3-4-10-8(6-9)2-1-5-12(10)7-13/h3-4,6-7H,1-2,5H2 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XJTRLWYQQNGUMV-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC2=C(C=CC(=C2)F)N(C1)C=O |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H10FNO |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
179.19 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


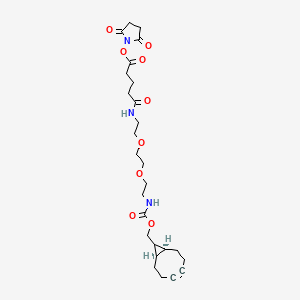
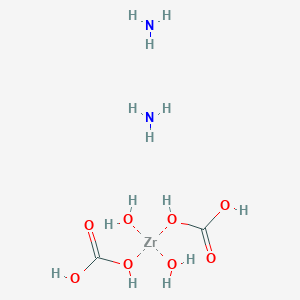


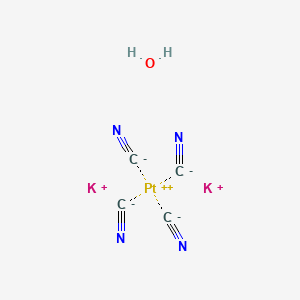
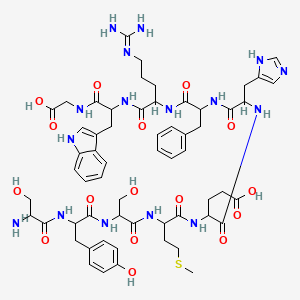
![2-[[2-[[2-[(2-Amino-1-oxopropyl)amino]-4-methyl-1-oxopentyl]amino]-1-oxopropyl]amino]-4-methylpentanoic acid](/img/structure/B12060016.png)



![2-[[(2-Chlorophenyl)diphenylmethyl]thio]ethanamine](/img/structure/B12060033.png)
